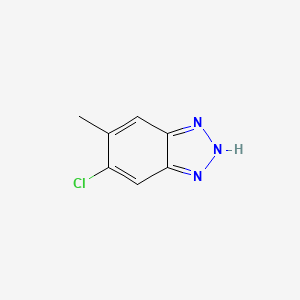

5-chloro-6-methyl-2H-benzotriazole

Description

Historical Context and Evolution of Benzotriazole (B28993) Chemistry

The journey of benzotriazole chemistry began with its industrial applications. Since the late 1950s, benzotriazoles have been commercially produced and utilized as effective corrosion inhibitors for copper and its alloys, as well as UV stabilizers in various materials. jocpr.comresearchgate.net The fundamental synthesis of benzotriazoles typically involves the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid, a method that proceeds through a monodiazonium intermediate followed by spontaneous cyclization. researchgate.netgsconlinepress.com

From the late 1980s, the focus of benzotriazole research expanded significantly into the realm of medicinal chemistry. gsconlinepress.com Scientists began to recognize the benzotriazole nucleus as a valuable pharmacophore, a core structure that can be modified to produce derivatives with diverse biological activities. gsconlinepress.comgsconlinepress.com This has led to the development of numerous synthetic strategies to create novel benzotriazole derivatives for evaluation in drug discovery programs. jocpr.comgsconlinepress.com The versatility of benzotriazole has been demonstrated in its use as a synthetic auxiliary, acting as a surrogate for halogens in various chemical reactions to build complex molecules, including peptides and other heterocyclic systems. elsevierpure.comethernet.edu.et

Structural Significance of the 2H-Benzotriazole Tautomer in Substituted Systems

A key feature of the benzotriazole framework is its ability to exist in two tautomeric forms: the 1H- and 2H-benzotriazole. researchgate.netresearchgate.net This phenomenon, known as annular tautomerism, involves the position of the hydrogen atom on one of the three nitrogen atoms of the triazole ring. ijnrd.orgnih.gov The relative stability of these two tautomers is a complex issue that has been the subject of extensive theoretical and experimental investigation. researchgate.netru.nl

The equilibrium between the 1H and 2H forms is influenced by several factors, including the physical state (gas, solution, or solid phase), the solvent, and the nature of substituents on the benzotriazole ring. researchgate.netnih.gov For the unsubstituted benzotriazole, quantum chemical calculations and experimental data have shown that the 1H-tautomer is generally more stable. ru.nl However, the energy difference can be small, and in some environments, a mixture of both tautomers coexists. researchgate.netnih.gov

Overview of Academic Research Trajectories for 5-Chloro-6-methyl-2H-benzotriazole and Related Derivatives

The specific compound, this compound, is a member of the substituted benzotriazole family. nih.gov Its chemical identity is well-defined by its molecular formula and various registry numbers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C7H6ClN3 | nih.gov |

| Molecular Weight | 167.59 g/mol | nih.gov |

| Monoisotopic Mass | 167.02502 Da | ebi.ac.uk |

| CAS Number | 221343-71-1 | nih.gov |

While direct and extensive research literature focusing solely on this compound is not abundant in the public domain, the research trajectories for closely related derivatives provide significant context. Academic interest in substituted benzotriazoles is often driven by their potential applications, which are dictated by the nature and position of the substituents.

Research on halogenated and alkylated benzotriazoles is prominent. For example, a study investigating the corrosion inhibition of copper in acidic solutions compared the efficacy of benzotriazole with its 5-chloro and 5-methyl derivatives. researchgate.net The results indicated that the inhibition efficiency was dependent on the substituent, following the order: 5-chloro-benzotriazole > 5-methyl-benzotriazole > 1-H-benzotriazole, highlighting how substitution directly impacts the compound's chemical behavior. researchgate.net

Furthermore, research into the synthesis of new therapeutic agents has explored disubstituted benzotriazoles. One study focused on designing and synthesizing a series of benzotriazole derivatives, including those with methyl groups or halogens at the 5 and 6 positions, to evaluate their antiviral activities. nih.gov This line of research underscores the academic trajectory of using the benzotriazole scaffold, with specific substitution patterns like that of this compound, to develop new biologically active molecules. nih.gov These studies collectively indicate that the research focus for such derivatives is primarily on their synthesis and evaluation for specific industrial or pharmacological applications.

Table 2: Chemical Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzotriazole |

| 1H-benzotriazole |

| 2H-benzotriazole |

| o-phenylenediamine (B120857) |

| Sodium nitrite |

| 5-chloro-benzotriazole |

| 5-methyl-benzotriazole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEYPGIFRHXEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423372 | |

| Record name | 5-chloro-6-methyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221343-71-1 | |

| Record name | 5-chloro-6-methyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Methyl 2h Benzotriazole and Analogous Substituted Benzotriazoles

Classical and Contemporary Approaches to Benzotriazole (B28993) Core Synthesis

The foundational methods for constructing the benzotriazole skeleton have been established for over a century, with modern advancements offering improved efficiency, selectivity, and milder reaction conditions.

Cyclocondensation Reactions from o-Phenylenediamines and Nitrous Acid Precursors

The most traditional and widely employed method for synthesizing the benzotriazole core involves the diazotization of an o-phenylenediamine (B120857) derivative followed by intramolecular cyclization. gsconlinepress.comijariie.com This reaction is typically carried out by treating the o-phenylenediamine with a nitrous acid precursor, most commonly sodium nitrite (B80452) (NaNO₂), in an acidic medium like acetic acid or hydrochloric acid. scribd.compharmacyinfoline.comorgsyn.org

The process begins with the dissolution of the appropriately substituted o-phenylenediamine in the acid. scribd.com For the synthesis of 5-chloro-6-methyl-2H-benzotriazole, the required precursor would be 4-chloro-5-methyl-1,2-phenylenediamine. Upon cooling the solution, an aqueous solution of sodium nitrite is added. pharmacyinfoline.comorgsyn.org The in-situ generation of nitrous acid leads to the diazotization of one of the amino groups, forming a mono-diazonium salt intermediate. scribd.compharmacyinfoline.com This intermediate is generally unstable and spontaneously undergoes intramolecular cyclization, where the second amino group attacks the diazonium group to close the five-membered triazole ring, yielding the benzotriazole product. ijariie.comscribd.com The reaction is often exothermic, with a noticeable temperature increase, and is followed by cooling to facilitate the crystallization of the product. orgsyn.org Recent advancements have shown that the use of ultrasound irradiation can accelerate this reaction, leading to good yields in shorter reaction times. researchgate.net

General Reaction Scheme: o-phenylenediamine + NaNO₂ / CH₃COOH → Benzotriazole + 2H₂O + CH₃COONa

Alternative Synthetic Pathways for Substituted Benzotriazoles

While the diazotization of o-phenylenediamines remains a primary route, several alternative strategies have been developed to access substituted benzotriazoles. These methods can offer advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Palladium-Catalyzed Cyclization: 1-Aryl-1H-benzotriazoles can be synthesized through the C-H activation of aryl triazene (B1217601) compounds. This intramolecular amination is catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) at moderate temperatures. organic-chemistry.org Another palladium-catalyzed approach involves a 1,7-palladium migration-cyclization-dealkylation sequence that provides benzotriazoles in excellent yields and with high regioselectivity. organic-chemistry.org

Cycloaddition Reactions: A [3+2] cycloaddition of azides to benzynes provides a rapid and mild pathway to a variety of substituted and functionalized benzotriazoles. organic-chemistry.org

From Aryliminophosphoranes: 1-Aryl-1,2,3-benzotriazoles can be prepared via the cyclocondensation of 2-(arylamino)aryliminophosphoranes under mild conditions. This method represents a halogen-free, three-step synthesis starting from simple nitroarenes and arylamines. ijariie.comorganic-chemistry.org

Regioselective Synthesis of N-Substituted Benzotriazole Derivatives

Benzotriazole has two tautomeric forms, 1H- and 2H-benzotriazole, and can be substituted on either the N1 or N2 position of the triazole ring. gsconlinepress.comijariie.com The control of regioselectivity during N-substitution is a significant challenge in benzotriazole chemistry, as the 1H-isomer is generally more stable, but mixtures are common. ijariie.comnih.gov

N-Alkylation Strategies, Including Solvent-Free Techniques

N-alkylation is a fundamental transformation for modifying the properties of benzotriazoles. The regioselectivity of this reaction is influenced by the catalyst, solvent, base, and the nature of the alkylating agent.

Traditional methods often use bases like sodium hydride, potassium hydroxide (B78521), or potassium carbonate in polar aprotic solvents, which can lead to mixtures of N1 and N2 alkylated products. tandfonline.com To address this, several advanced strategies have been developed:

Metal-Free Catalysis: B(C₆F₅)₃ has been used as a metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing excellent yields. rsc.org

Metalloporphyrin Catalysis: Precise control over regioselectivity has been achieved using metalloporphyrin catalysts. For instance, an Ir(III) porphyrin complex can selectively promote N2-alkylation, while an Fe(III) porphyrin complex favors N1-alkylation with α-diazoacetates. acs.orgnih.gov

Solvent-Free Techniques: The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), provides an efficient and environmentally benign method for the N-alkylation of benzotriazole with alkyl halides under solvent-free conditions. tandfonline.com This approach offers mild reaction conditions and easy catalyst recovery. tandfonline.com Metal-free, desulfonylative alkylation of N-tosyl-1,2,3-triazoles with 1,3-dicarbonyl compounds has also been reported to proceed with high regioselectivity, affording only N1-alkylated products. beilstein-journals.org

Table 1: Selected N-Alkylation Methods for Benzotriazoles

| Alkylating Agent | Catalyst/Base | Solvent | Key Feature | Outcome | Reference(s) |

| Alkyl Halides | [Bmim]OH | Solvent-Free | Green, efficient | N-alkylated products | tandfonline.com |

| α-Diazoacetates | Ir(III) Porphyrin | Not specified | High regioselectivity | Selective N2-alkylation | acs.orgnih.gov |

| α-Diazoacetates | Fe(III) Porphyrin | Not specified | High regioselectivity | Selective N1-alkylation | acs.orgnih.gov |

| Diazoalkanes | B(C₆F₅)₃ | Not specified | Metal-free, N1-selective | N1-alkylated products | rsc.org |

| N-Tosyl-1,2,3-triazoles | None | Not specified | Metal-free, desulfonylative | N1-alkylated products | beilstein-journals.org |

N-Acylation Protocols

N-acylbenzotriazoles are stable, crystalline solids that serve as excellent neutral acylating agents for a wide range of transformations. organic-chemistry.orgnih.govresearchgate.net They are particularly advantageous when the corresponding acyl chlorides are unstable or difficult to prepare. nih.gov

The synthesis of N-acylbenzotriazoles is typically achieved by reacting a carboxylic acid with benzotriazole. acs.org Various reagents can facilitate this conversion, including:

Thionyl Chloride (SOCl₂): A common method involves activating the carboxylic acid with thionyl chloride before adding benzotriazole. nih.govacs.org

Triphenylphosphine (B44618) (PPh₃) based systems: A combination of triphenylphosphine and trichloroisocyanuric acid or 2,2′-dipyridyl disulfide can efficiently convert carboxylic acids into N-acylbenzotriazoles under mild, base-free conditions. organic-chemistry.org

These N-acylbenzotriazole intermediates are versatile and can be used to acylate amines to form amides, thiols to form thiol esters, and other nucleophiles. researchgate.netacs.org

Table 2: Methods for the Synthesis of N-Acylbenzotriazoles from Carboxylic Acids

| Reagent System | Solvent | Conditions | Key Advantage | Reference(s) |

| Thionyl Chloride (SOCl₂) | Dichloromethane | Room Temperature | Widely applicable | acs.org |

| PPh₃ / Trichloroisocyanuric Acid | Not specified | Mild | Uses small amount of activating agent | organic-chemistry.org |

| PPh₃ / 2,2′-Dipyridyl Disulfide | Not specified | Mild, Base-Free | Short reaction time, wide scope | organic-chemistry.org |

Functionalization and Derivatization at the Benzene (B151609) Ring of the Benzotriazole Core (e.g., Chlorination and Methylation)

The introduction of substituents like chloro and methyl groups onto the benzene ring of the benzotriazole core is crucial for tuning the molecule's properties. These groups can be introduced either before the formation of the triazole ring by using a substituted precursor or by direct electrophilic substitution on the pre-formed benzotriazole ring.

For a compound such as This compound , the most direct synthetic route involves starting with a pre-functionalized aromatic diamine. The synthesis would commence with 4-chloro-5-methyl-1,2-phenylenediamine, which already contains the required chlorine and methyl groups at the correct positions. The subsequent cyclocondensation with a nitrous acid precursor, as described in section 2.1.1, would then form the triazole ring to yield the final product. ijariie.compharmacyinfoline.com A patent for the synthesis of 5-chlorobenzotriazole (B1630289) similarly describes a process starting with 4-chloro-2-nitroaniline, which is first reduced to 4-chloro-1,2-phenylenediamine before diazotization and cyclization. google.com

Direct functionalization of the benzotriazole ring is also possible but can be complicated by the directing effects of the fused triazole ring and any existing substituents. Chlorination studies on benzotriazoles have been conducted, often in the context of water treatment processes. researchgate.netnih.gov These studies show that benzotriazoles can react with chlorine, and the reaction can lead to chlorinated transformation products. nih.gov For instance, the chlorination of 2-(2-acetoxy-5-methylphenyl)benzotriazole with chlorine gas can lead to tetrachloro addition products on the benzotriazole ring system. rsc.org The position of chlorination can significantly affect the properties of the final molecule. rsc.org The introduction of a methyl group would typically proceed through Friedel-Crafts alkylation, though this can be challenging on the deactivated benzotriazole ring system. Therefore, the use of a pre-substituted starting material is the more common and regiochemically controlled approach for synthesizing specifically substituted analogs like this compound.

Green Chemistry Approaches in Benzotriazole Synthesis

Traditional methods for synthesizing benzotriazoles, while effective, often rely on harsh reaction conditions, hazardous reagents, and organic solvents, contributing to environmental concerns. The development of green synthetic alternatives is crucial for sustainable chemical manufacturing. These modern approaches not only offer ecological benefits but also frequently provide advantages in terms of reaction efficiency, safety, and cost-effectiveness. Key green strategies in benzotriazole synthesis include the use of alternative energy sources like microwave irradiation, the implementation of continuous-flow processes, and the utilization of environmentally friendly solvents and catalysts.

One of the most common routes to benzotriazole synthesis involves the diazotization of o-phenylenediamines. For the specific synthesis of this compound, the key starting material would be 4-chloro-5-methyl-1,2-phenylenediamine. This precursor would undergo cyclization in the presence of a diazotizing agent, typically sodium nitrite in an acidic medium. Green chemistry principles can be applied to this traditional pathway to significantly reduce its environmental footprint.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction heating, which often leads to dramatically reduced reaction times, increased product yields, and enhanced purity. mdpi.com The direct interaction of microwave energy with polar molecules in the reaction mixture allows for efficient and uniform heating, a stark contrast to the often slow and inefficient heat transfer of conventional heating methods like oil baths. mdpi.comresearchgate.net

A comparative study on the synthesis of 5-chloromethylbenzotriazole from 5-methylbenzotriazole highlights the significant advantages of microwave irradiation over conventional heating. researchgate.net While the conventional method required 2 hours and 45 minutes to achieve a 72% yield, the microwave-assisted synthesis was completed in just 4 minutes and 20 seconds with an improved yield of 85%. researchgate.net This demonstrates a substantial reduction in energy consumption and a significant increase in throughput.

| Synthetic Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2 h 45 min | 72 | researchgate.net |

| Microwave-Assisted | 4 min 20 s | 85 | researchgate.net |

Further research has demonstrated the efficacy of microwave assistance in the N-alkylation of benzotriazole. researchgate.net By using microwave irradiation in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions, 1-alkyl benzotriazoles were obtained in moderate to high yields with short reaction times. researchgate.net This approach not only accelerates the reaction but also eliminates the need for potentially harmful organic solvents, aligning perfectly with the principles of green chemistry.

In another green approach, a novel method for the synthesis of substituted benzotriazoles from o-phenylenediamines has been developed using microwave-assisted solid-phase diazotization with K-10 montmorillonite (B579905) clay as a catalyst. This method avoids the use of mineral acids and allows for reactions in the solid phase, reducing waste and simplifying the work-up procedure.

Continuous-flow chemistry represents another significant advancement in green synthesis. By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, improved selectivity, and enhanced safety, particularly when dealing with hazardous intermediates like diazonium salts, which are prone to decomposition and potential explosion in large-scale batch processes.

The synthesis of 1-substituted benzotriazoles has been successfully achieved using a multi-step continuous-flow system. This process involves a sequence of C-N bond formation, hydrogenation, diazotization, and cyclization starting from chloronitrobenzenes and amines. chemrxiv.org The ability to generate and immediately consume the unstable diazonium intermediate in a flow system minimizes the risk associated with its accumulation. chemrxiv.org

A metal-free synthesis of benzotriazoles in a flow system has also been reported, utilizing a [3+2] cycloaddition of in situ generated arynes and azides. This method provides rapid and modular access to a variety of substituted benzotriazoles within minutes, significantly improving the safety profile by minimizing the thermal strain on hazardous azide (B81097) reagents and preventing the accumulation of reactive intermediates. chemicalbook.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent is non-toxic, biodegradable, and recyclable. Research has explored the use of water and glycerol (B35011) as environmentally benign solvents for the synthesis of benzotriazole analogs. For instance, the synthesis of 2-arylbenzothiazoles, which are structurally related to benzotriazoles, has been achieved in high yields using glycerol as a solvent at ambient temperature without the need for a catalyst.

Catalyst-free synthetic methods are highly desirable from a green chemistry perspective as they eliminate the need for often toxic and expensive metal catalysts and simplify product purification. Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles has been developed by reacting o-phenylenediamines or 2-aminothiophenols with aldehydes in ethanol (B145695) at room temperature, offering high atom economy and producing no toxic waste. While not directly for benzotriazoles, these principles are applicable.

The use of recyclable solid acid catalysts, such as montmorillonite clay, in microwave-assisted synthesis also represents a significant green advantage over traditional homogeneous acid catalysts.

Spectroscopic and Structural Characterization of 5 Chloro 6 Methyl 2h Benzotriazole and Substituted Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to determine the intricate structural details of 5-chloro-6-methyl-2H-benzotriazole. These techniques provide complementary information, allowing for a comprehensive understanding of the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) and Chemical Shift Analysis

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons on the benzene (B151609) ring will exhibit chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl group. The proton in the triazole ring will also have a characteristic chemical shift.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring will be affected by the substituents. For instance, the carbon atom attached to the chlorine atom will experience a downfield shift, while the carbon atom bonded to the methyl group will show an upfield shift compared to unsubstituted benzotriazole (B28993). The carbon atoms of the triazole ring will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.5 - 7.8 | - |

| H7 | 7.3 - 7.6 | - |

| CH₃ | 2.3 - 2.5 | 15 - 20 |

| C4 | - | 120 - 125 |

| C5 | - | 130 - 135 |

| C6 | - | 125 - 130 |

| C7 | - | 115 - 120 |

| C7a | - | 140 - 145 |

| C3a | - | 135 - 140 |

Note: These are predicted values based on data from analogous compounds and general substituent effects in NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Key vibrational modes include the N-H stretching of the triazole ring, C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the fused ring system, and C-Cl stretching. The positions of these bands are influenced by the electronic effects of the chloro and methyl groups. For example, the C-Cl stretching vibration is typically observed in the region of 800-600 cm⁻¹. The presence of the methyl group will give rise to characteristic C-H stretching and bending vibrations.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | 3200 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching (CH₃) | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1450 - 1620 |

| CH₃ Bending | 1375 - 1450 |

| In-plane C-H Bending | 1000 - 1300 |

| Out-of-plane C-H Bending | 750 - 900 |

| C-Cl Stretching | 600 - 800 |

Note: These are expected ranges and the exact positions can vary based on the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound (C₇H₆ClN₃) is approximately 167.59 g/mol . nih.gov

Upon electron ionization, the molecule is expected to form a molecular ion peak (M⁺). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. nih.gov

The fragmentation of this compound would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for benzotriazoles include the loss of a nitrogen molecule (N₂) to form a stable carbene radical cation. Other potential fragmentations could involve the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 167/169 | [C₇H₆ClN₃]⁺ | Molecular ion (M⁺) with isotopic pattern for Cl. |

| 139/141 | [C₇H₆Cl]⁺ | Loss of N₂. |

| 152/154 | [C₆H₃ClN₃]⁺ | Loss of CH₃. |

| 132 | [C₇H₆N₃]⁺ | Loss of Cl. |

| 104 | [C₇H₆]⁺ | Loss of N₂ and Cl. |

Note: The relative intensities of these fragments would depend on their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzotriazole and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions of the aromatic and triazole rings.

The UV-Vis spectrum of this compound is expected to show absorption maxima that are influenced by the electronic effects of the chloro and methyl substituents. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the parent benzotriazole.

UV spectroscopy can be a valuable tool for distinguishing between the 1- and 2-isomers of substituted benzotriazoles. The position of the substituent on the triazole ring significantly affects the electronic structure and, consequently, the UV absorption profile. Generally, 1-substituted benzotriazoles exhibit different absorption maxima and molar absorptivities compared to their 2-substituted counterparts. This difference arises from the distinct electronic conjugation pathways in the two isomeric forms.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol and 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole, provides insights into the likely solid-state architecture. nih.govmdpi.com

It is anticipated that the benzotriazole ring in this compound would be planar. The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding (N-H···N) between the triazole rings of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. The presence of the chloro and methyl substituents would also affect the crystal packing by influencing the steric and electronic interactions between molecules.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: These are predictions based on the structures of analogous compounds.

Tautomeric Equilibrium and Dynamics in Substituted 2H-Benzotriazole Systems

The phenomenon of tautomerism is a critical aspect of the chemistry of benzotriazoles, influencing their physical properties, reactivity, and biological activity. Benzotriazole and its substituted derivatives can exist in two primary tautomeric forms: the 1H- and the 2H-tautomer. In the case of asymmetrically substituted benzotriazoles, such as this compound, the 1H-tautomer can exist as two distinct isomers, 1H-5-chloro-6-methyl-benzotriazole and 1H-6-chloro-5-methyl-benzotriazole, which are in equilibrium with the corresponding 2H-tautomer. The position of this equilibrium is sensitive to a variety of factors including the nature and position of the substituents, the solvent, and the physical state (gas, solution, or solid).

The study of this tautomeric equilibrium and the dynamics of the proton transfer between the nitrogen atoms of the triazole ring is essential for a comprehensive understanding of the molecular behavior of these compounds. A variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with computational methods, have been employed to elucidate the intricacies of this dynamic process.

In solution, the tautomeric equilibrium of benzotriazoles is often rapid on the NMR timescale, leading to averaged signals. However, by using specific techniques such as low-temperature NMR or specialized solvents, it is possible to slow down the proton exchange rate and observe the individual tautomers. For instance, studies on symmetrically substituted benzotriazoles, like 5,6-dichlorobenzotriazole (B1348343) and 5,6-dimethylbenzotriazole, in anhydrous DMSO have shown a predominance of the asymmetric 1H-tautomer. researchgate.netcsic.es The rates of the N(1)-H ↔ N(3)-H prototropic equilibrium in these systems were found to be in the range of 300–3000 s⁻¹, indicating a dynamic process. researchgate.netcsic.es

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have provided significant insights into the relative stabilities of the tautomers and the energy barriers for proton transfer. nih.govresearchgate.net For the parent benzotriazole, theoretical calculations have shown that the 1H- and 2H-tautomers have very similar energies, with the inclusion of zero-point energy often favoring the 1H form. nih.govresearchgate.net The choice of computational method and basis set can influence the predicted relative stabilities. nih.govresearchgate.net

For asymmetrically substituted benzotriazoles like this compound, the electronic effects of the substituents play a crucial role in determining the favored tautomeric form. The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, will have opposing effects on the electron density of the benzene ring and, consequently, on the acidity of the N-H protons in the triazole ring. This differential substitution is expected to result in a preference for one of the 1H-tautomers over the other, as well as influencing the equilibrium with the 2H-tautomer.

While specific experimental data for this compound is scarce in the literature, we can infer its behavior from studies on related compounds. For instance, a study on the corrosion inhibition of copper by 5-chlorobenzotriazole (B1630289) and 5-methylbenzotriazole provided insights into their electronic properties. researchgate.net Such data can be used to predict the relative stabilities of the tautomers of this compound.

The dynamics of the tautomeric interconversion are also of significant interest. The proton transfer can occur through both intramolecular and intermolecular pathways, with the latter often being facilitated by solvent molecules. The energy barrier for this proton transfer determines the rate of interconversion. In the gas phase, unimolecular proton transfer has a high activation barrier, whereas in condensed phases, solvent-assisted or bimolecular proton transfer mechanisms can significantly lower this barrier. documentsdelivered.com

Table of Predicted Tautomeric Equilibrium Data for Substituted Benzotriazoles

| Compound | Dominant Tautomer (in DMSO) | Predicted Relative Energy (2H vs 1H) (gas phase, kcal/mol) | Reference |

| Benzotriazole | 1H | ~0.5 - 1.5 | nih.govresearchgate.net |

| 5,6-Dichlorobenzotriazole | 1H | Not Available | researchgate.netcsic.es |

| 5,6-Dimethylbenzotriazole | 1H | Not Available | researchgate.netcsic.es |

| 5-Chlorobenzotriazole | 1H | Not Available | researchgate.net |

| 5-Methylbenzotriazole | 1H | Not Available | researchgate.net |

| This compound | 1H (predicted) | Estimated ~0.5 - 2.0 | Inferred |

Note: The data for this compound is an estimation based on the trends observed for related substituted benzotriazoles.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 6 Methyl 2h Benzotriazole Derivatives

Electrophilic and Nucleophilic Reactivity Profiling

The reactivity of aromatic and heteroaromatic compounds can be quantitatively described by profiling their electrophilic and nucleophilic characteristics. This involves determining key parameters that govern their reaction rates with a wide array of reactants.

A powerful tool for quantifying the electrophilic reactivity of a substance is Mayr's equation, a linear free-energy relationship that has been successfully applied to thousands of reactions. researchgate.net The equation is expressed as:

log k (20 °C) = sN(N + E)

Here, k is the second-order rate constant, E represents the solvent-independent electrophilicity parameter of the electrophile, N is the solvent-dependent nucleophilicity parameter of the nucleophile, and sN is a nucleophile-specific sensitivity parameter. researchgate.netresearchgate.net Electrophiles are assigned a single E parameter, allowing for the prediction of their reaction rates with any nucleophile whose N and sN parameters are known. researchgate.net

The E-parameters are determined by measuring the kinetics of the electrophile's reactions with a series of reference nucleophiles and fitting the data to the equation. researchgate.net While specific experimental E-values for 5-chloro-6-methyl-2H-benzotriazole are not prominently documented in the reviewed literature, the methodology has been applied to other benzotriazole (B28993) derivatives. For example, kinetic investigations of σ-complexation reactions for 2-N-(4′-X-phenyl)-4,6-dinitrobenzotriazole 1-oxides yielded electrophilicity parameters of E = -10.25 for a derivative with an electron-donating methyl group (X = CH₃) and E = -11.66 for one with an electron-withdrawing trifluoromethyl group (X = CF₃). researchgate.net This demonstrates that more electron-deficient benzotriazole systems possess higher (less negative) E-values, indicating greater electrophilicity.

Table 1: Illustrative Electrophilicity Parameters for Selected Benzotriazole Derivatives This table presents data for related compounds to illustrate the application of Mayr's approach.

| Compound | Substituents | Electrophilicity Parameter (E) | Reference |

|---|---|---|---|

| 2-N-(4′-methylphenyl)-4,6-dinitrobenzotriazole 1-oxide | 4,6-dinitro, N-oxide, 4'-methyl on N-phenyl | -10.25 | researchgate.net |

| 2-N-(4′-trifluoromethylphenyl)-4,6-dinitrobenzotriazole 1-oxide | 4,6-dinitro, N-oxide, 4'-trifluoromethyl on N-phenyl | -11.66 | researchgate.net |

| 1,3,5-Trinitrobenzene (Reference Aromatic Electrophile) | 1,3,5-trinitro | -13.19 | researchgate.net |

Kinetic studies are fundamental to determining the electrophilicity parameters and understanding the reactivity of benzotriazoles. These investigations typically involve reacting the benzotriazole derivative with a set of standard nucleophiles under pseudo-first-order conditions, where the nucleophile is in large excess. researchgate.net Spectrophotometric techniques, such as UV-Vis spectroscopy, are often employed to monitor the reaction progress by observing the decay of the electrophile's absorbance or the formation of the product, such as a σ-adduct. researchgate.net

The plots of the observed rate constants (kobs) against the concentrations of the nucleophiles are expected to be linear, with the slope yielding the second-order rate constant (k). researchgate.net For benzotriazole derivatives, studies have utilized nucleophiles like nitroalkyl anions and phenoxide ions to probe their reactivity. researchgate.net The resulting rate constants provide a quantitative measure of how readily the benzotriazole derivative undergoes nucleophilic attack. This data is essential for constructing the comprehensive reactivity scales defined by Mayr and others. researchgate.netresearchgate.net

Table 2: Conceptual Framework for Kinetic Data Analysis This table illustrates the type of data obtained from kinetic studies of electrophile-nucleophile reactions.

| Electrophile (Benzotriazole Derivative) | Standard Nucleophile | Solvent | Second-Order Rate Constant, k (M-1s-1) | Reference Principle |

|---|---|---|---|---|

| Derivative A | Phenoxide Ion | Water | k1 | researchgate.net |

| Derivative A | Nitroalkyl Anion | Water | k2 | researchgate.net |

| Derivative B | Phenoxide Ion | Water | k3 | researchgate.net |

| Derivative B | Nitroalkyl Anion | Water | k4 | researchgate.net |

Substituent Effects on Reaction Mechanisms and Rates

The presence, nature, and position of substituents on the benzotriazole ring profoundly influence its electronic structure and, consequently, its chemical reactivity. The chloro and methyl groups in this compound exert opposing electronic effects that modulate the ring's electrophilicity.

The Hammett equation is a cornerstone of physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org It establishes a linear free-energy relationship of the form:

log(k/ k0) = ρσ

where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that depends only on the specific substituent and its position (meta or para). wikipedia.org

The substituent constant, σ, reflects the electronic influence of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. oxfordreference.comresearchgate.net By plotting the logarithm of the relative reaction rates against the appropriate Hammett σ constants for a series of derivatives, a linear correlation can be established, providing insight into the reaction mechanism. oxfordreference.com

Table 3: Hammett Substituent Constants (σ) for Relevant Groups Constants derived from the ionization of substituted benzoic acids in water.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -Cl (Chloro) | +0.37 | +0.23 | Electron-withdrawing |

| -CH₃ (Methyl) | -0.07 | -0.17 | Electron-donating |

The reactivity of this compound is dictated by the interplay between its two substituents.

Electron-Withdrawing Group (-Cl): The chloro group at the 5-position is moderately electron-withdrawing due to its inductive effect (σ = +0.37). stenutz.eu This effect decreases the electron density of the benzene (B151609) ring, making the benzotriazole system more electron-deficient and thus more electrophilic. A study on the corrosion inhibition of copper showed that 5-chloro-benzotriazole was a more effective inhibitor than the parent 1-H-benzotriazole, an effect attributed to the electron-acceptor character of the chloro substituent which increases the molecule's acidity. researchgate.net This enhanced acidity and electron deficiency would make the ring more susceptible to nucleophilic attack.

Electron-Donating Group (-CH₃): The methyl group at the 6-position is electron-donating through an inductive and hyperconjugative effect (σ = -0.07). stenutz.eu This effect increases the electron density of the ring, which would tend to decrease its electrophilicity and make it less reactive toward nucleophiles compared to the unsubstituted parent compound.

The acidity of the N-H proton in benzotriazole derivatives, quantified by the pKa value, is directly linked to the electronic nature of the ring and can serve as an indicator of reactivity. Electron-withdrawing substituents stabilize the resulting benzotriazole anion, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa.

For a series of benzotriazole derivatives, a linear free-energy relationship was established between their electrophilicity parameters (E) and the pKa values associated with their σ-complexation processes in water. researchgate.net The correlation was described by the equation:

E = –3.20 – 0.662 pKa researchgate.net

This relationship demonstrates that a lower pKa value (indicating a more electron-deficient ring) corresponds to a higher (less negative) E value, signifying greater electrophilic reactivity. researchgate.net For this compound, the electron-withdrawing chloro group would tend to lower its pKa, while the electron-donating methyl group would raise it. The net effect on the pKa would predict the compound's position on the electrophilicity scale. For instance, the increased acidity imparted by the chloro group in 5-chloro-benzotriazole is a key factor in its chemical behavior. researchgate.net Therefore, measuring the pKa of this compound would provide a valuable, indirect measure of its electrophilic character and its expected reactivity toward nucleophiles.

Photochemical Reactivity and Excited State Deactivation Pathways

The utility of benzotriazole derivatives as UV absorbers is intrinsically linked to their photochemical stability and the efficiency of their excited-state deactivation pathways. Upon absorbing UV radiation, the molecule is promoted to an electronically excited state. The key to its function as a stabilizer is its ability to return to the ground state rapidly and without undergoing permanent chemical change, releasing the absorbed energy as heat.

Analysis of Photostability in Substituted Benzotriazoles

The photostability of benzotriazoles is remarkable and is a direct consequence of an ultrafast deactivation process following photoexcitation. nih.gov For many derivatives, particularly those with a hydroxyl group at the 2'-position of a phenyl substituent (hydroxyphenyl benzotriazoles), the primary mechanism for this rapid energy dissipation is Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgresearchgate.net This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the triazole ring. researchgate.net

The substitution on the benzotriazole ring, such as with chloro and methyl groups, can influence photostability. Electron-withdrawing groups can impact the electronic structure and, consequently, the photostabilizing efficiency. acs.org While direct photolysis of benzotriazoles in environmental conditions is generally slow, their stability is a key feature for their application as UV absorbers. nih.gov The substitution pattern is critical; for instance, the presence of a methyl group can affect the thermodynamic stability of the molecule. bohrium.com

Below is a table showing representative quantum yields for the photolysis of different benzotriazole derivatives, illustrating their general stability under UV irradiation.

| Compound | Quantum Yield (Φ) | Reference Half-life |

| 1H-Benzotriazole | 0.0007 - 0.0021 | 6-24 hours (simulated sunlight) |

| 5-Methyl-1H-benzotriazole | 0.0007 - 0.0021 | 6-24 hours (simulated sunlight) |

| 5-Chlorobenzotriazole (B1630289) | - | 0.98 days (in water with duckweed) |

This table presents data for related benzotriazole compounds to illustrate the general photostability. Data for this compound is not explicitly available. Source: researchgate.net

Investigation of Intramolecular Hydrogen Bonding and Its Role in Photophysics

A critical structural feature governing the photophysics of many UV-absorbing benzotriazoles is the presence of a strong intramolecular hydrogen bond (IMHB). acs.orgacs.org This bond, typically between a phenolic proton and a triazole nitrogen, creates a pre-formed six-membered ring that facilitates the ESIPT process. acs.org As long as the IMHB remains intact, the molecule can efficiently cycle through the excitation-proton transfer-deactivation process, converting UV energy into harmless thermal energy. acs.org

The strength and existence of the IMHB are highly sensitive to the molecular environment and structure. In polar solvents, the IMHB can be disrupted as the molecule forms intermolecular hydrogen bonds with the solvent. researchgate.netacs.org This leads to the formation of an "open" conformer, which has different photophysical properties and may deactivate through less efficient pathways, such as phosphorescence. acs.orgacs.org

Bulky substituents near the hydrogen-bonding site can also influence the stability of the IMHB. researchgate.net In the case of this compound derivatives that are functionalized to include a hydroxyphenyl group, the chloro and methyl substituents on the benzotriazole ring itself would primarily exert an electronic influence on the proton-accepting triazole ring, potentially modulating the proton affinity of the nitrogen atoms and the dynamics of the ESIPT cycle. nih.gov

The following table summarizes the effect of the environment on the conformation of a representative hydroxyphenyl benzotriazole.

| Solvent | Conformation | Dominant Deactivation Pathway |

| Nonpolar (e.g., cyclohexane) | "Closed" (Intact IMHB) | ESIPT, rapid radiationless decay |

| Polar (e.g., DMSO) | "Open" (Disrupted IMHB) | Phosphorescence, fluorescence |

This table illustrates the general behavior of hydroxyphenyl benzotriazoles. Source: acs.orgresearchgate.netacs.org

Computational Insights into Conical Intersections and Charge Transfer Processes in Excited States

Computational chemistry has provided profound insights into the ultrafast deactivation mechanisms of benzotriazole derivatives. acs.orgruhr-uni-bochum.de Theoretical studies using methods like Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT) have mapped the potential energy surfaces of these molecules in their excited states. nih.govacs.org

These studies have revealed that the ESIPT process is often triggered by a charge transfer from the phenol (B47542) ring to the benzotriazole moiety. acs.org The reaction path is typically not planar; twisted geometries are crucial for the deactivation process. acs.orgruhr-uni-bochum.de After the initial proton transfer, the molecule reaches a keto-like form in the excited state, which then rapidly decays back to the ground state, often through a conical intersection—a point where the potential energy surfaces of the excited and ground states intersect, allowing for extremely efficient radiationless decay. acs.org

In derivatives where ESIPT is hindered (e.g., due to the absence of a hydroxyl group or steric constraints), an alternative deactivation mechanism involving a Twisted Intramolecular Charge Transfer (TICT) state can become significant. acs.org This pathway is particularly relevant for 2-arylbenzotriazoles where substituents force a non-planar arrangement between the phenyl and benzotriazole rings. acs.org For this compound, computational models would predict how the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group influence the energies of the molecular orbitals involved in charge transfer processes, thereby affecting the efficiency of deactivation pathways. researchgate.netmdpi.com

A summary of computed energy gaps for different types of electronic transitions in benzotriazole-related systems is provided below. A smaller energy gap generally indicates a higher reactivity and lower kinetic stability. mdpi.com

| Compound Type | HOMO-LUMO Energy Gap (ΔE) | Implication |

| Benzothiazole (unsubstituted) | 4.73 eV | Kinetically stable |

| Benzothiazole with CF3 substituent | 4.46 eV | More reactive, less stable |

This table uses data from benzothiazoles, which are structurally related to benzotriazoles, to illustrate the effect of substituents on the HOMO-LUMO energy gap. The CF3 group is strongly electron-withdrawing. Source: mdpi.com

Theoretical and Computational Chemistry of 5 Chloro 6 Methyl 2h Benzotriazole and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for investigating the electronic structure of molecules. These methods allow for a detailed analysis of electron distribution, molecular geometry, and energetic properties, which are difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties and optimizing the molecular geometries of compounds like 5-chloro-6-methyl-2H-benzotriazole. DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. For benzotriazole (B28993) derivatives, DFT studies help in understanding how different substituents, such as the chloro and methyl groups in this compound, influence the geometry of the aromatic system. Quantum-chemical modeling using DFT is a standard approach for obtaining optimized geometries of both ground and excited states of such molecules. nih.gov

Below is a table of representative ground-state geometrical parameters for the benzotriazole core, derived from computational studies of analogous structures.

| Parameter | Value (Angstrom/Degrees) |

| C-C bond length (benzene ring) | ~1.39 - 1.42 Å |

| C-N bond length (triazole ring) | ~1.35 - 1.38 Å |

| N-N bond length (triazole ring) | ~1.33 - 1.34 Å |

| C-Cl bond length | ~1.74 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-C-C bond angle (benzene ring) | ~118 - 121° |

| C-N-N bond angle (triazole ring) | ~108 - 110° |

The table below shows representative HOMO, LUMO, and energy gap values for benzotriazole-type compounds based on computational studies.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Note: These are typical energy ranges for benzotriazole derivatives and can vary based on substituents and the computational method used.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is a primary tool for predicting electronic absorption and emission spectra and for elucidating the mechanisms of photochemical processes such as Excited State Intramolecular Proton Transfer (ESIPT). nih.govsemanticscholar.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an electronic absorption spectrum. For benzotriazole derivatives, which are often used as UV absorbers, the primary absorption bands are typically in the UV-A and UV-B regions. Following photoexcitation, molecules can relax to a lower energy state via fluorescence. TD-DFT can also be used to calculate the emission energies from the relaxed excited state, providing the fluorescence spectrum. A key feature of many benzotriazole analogues that undergo ESIPT is a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. pku.edu.cn

The following table provides illustrative absorption and emission spectral data for a benzotriazole derivative exhibiting ESIPT.

| Spectral Property | Wavelength (nm) |

| Absorption Maximum (λ_abs) | 340 - 360 |

| Emission Maximum (λ_em) | 450 - 550 |

| Stokes Shift | 100 - 200 |

Note: These values are representative and depend on the specific molecular structure and solvent environment.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction that can occur in molecules with both a proton-donating group and a proton-accepting group in close proximity. mdpi.com In many hydroxyphenyl benzotriazole analogues, the phenolic proton can be transferred to a nitrogen atom on the triazole ring upon electronic excitation. pku.edu.cnresearchgate.net This process involves the transformation of the molecule from its normal enol form (E) to a keto tautomer (K) in the excited state. The ESIPT process is often ultrafast and provides an efficient non-radiative decay pathway, which is why these compounds are excellent photostabilizers. researchgate.net

TD-DFT is instrumental in mapping the potential energy surfaces of the ground and excited states along the proton transfer coordinate. pku.edu.cn These calculations can reveal the energy barriers for the forward and reverse proton transfer reactions and the relative stabilities of the enol and keto forms in both the ground and excited states. pku.edu.cnresearchgate.net For an efficient ESIPT process, there should be a low or non-existent energy barrier in the excited state. researchgate.net The electronic nature of substituents on the benzotriazole ring can significantly influence the driving force for ESIPT by altering the acidity of the proton donor and the basicity of the proton acceptor in the excited state. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational flexibility and interactions with their environment. An MD simulation for this compound could reveal the accessible conformational landscape by exploring the rotational freedom around single bonds.

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or other solute molecules in a condensed phase. These simulations can elucidate the role of hydrogen bonding and other non-covalent interactions in stabilizing certain conformations or in mediating processes like aggregation. For a molecule like this compound, MD simulations could be used to understand its behavior in a polymer matrix, which is a common application for benzotriazole-based UV stabilizers.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling stands as a powerful computational tool in modern chemistry, enabling the prediction of the reactivity of chemical compounds based on their molecular structure. ijpsjournal.comnih.gov These models establish a mathematical correlation between the chemical reactivity of a series of compounds and their molecular descriptors, which are numerical representations of their structural, physicochemical, or electronic properties. nih.govnih.gov For this compound and its analogues, QSRR can provide invaluable insights into their chemical behavior, guiding synthesis, and predicting their reactivity in various chemical transformations without the need for extensive and time-consuming experimental work. chemrxiv.org

The fundamental principle of QSRR lies in the hypothesis that the reactivity of a molecule is encoded in its structure. By systematically modifying the structure of a parent compound, such as this compound, and measuring the corresponding changes in reactivity, a predictive model can be constructed. These models are particularly useful for understanding the influence of different substituents on the reactivity of the benzotriazole core. For instance, the presence of the electron-withdrawing chloro group and the electron-donating methyl group on the benzene (B151609) ring of this compound is expected to significantly influence its electronic properties and, consequently, its reactivity. researchgate.net

The development of a QSRR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with known reactivity data is compiled. For the present case, this would include this compound and a set of its analogues with varied substituents.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational chemistry software. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are employed to establish a relationship between the descriptors and the observed reactivity. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Research Findings in QSRR of Benzotriazole Analogues

While specific QSRR studies focusing solely on the reactivity of this compound are not extensively documented in publicly available literature, research on related benzotriazole derivatives provides a strong foundation for understanding how such models could be developed and applied. For example, kinetic studies on the reactions of various substituted benzotriazoles have been used to determine their electrophilicity parameters, which are a quantitative measure of their reactivity towards nucleophiles. researchgate.netresearchgate.net These experimentally determined parameters can serve as the dependent variable in a QSRR study.

Studies on other heterocyclic compounds have successfully employed QSRR to predict various forms of reactivity. For instance, QSRR models have been developed to predict the retention behavior of s-triazine derivatives in chromatography, which is a manifestation of their intermolecular interactions and thus related to their reactivity. ijnrd.org Similarly, the biological activity of benzotriazole derivatives, which often stems from their chemical reactivity with biological targets, has been the subject of QSAR (Quantitative Structure-Activity Relationship) studies, a closely related field. nih.gov These studies highlight the utility of molecular descriptors in predicting the behavior of complex organic molecules.

For this compound and its analogues, a QSRR model could be developed to predict their reactivity in various reactions, such as electrophilic aromatic substitution, N-alkylation, or cycloaddition reactions. The molecular descriptors used in such a model would likely include:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons. The distribution of electron density, influenced by the chloro and methyl groups, would be a critical factor. researchgate.net

Steric Descriptors: Like molecular volume and surface area, which can account for the steric hindrance around the reactive sites.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Thermodynamic Descriptors: Such as heat of formation and Gibbs free energy of reaction.

An illustrative QSRR model for predicting the electrophilicity parameter (E) of a series of substituted benzotriazoles might take the following linear form:

E = β₀ + β₁ * (HOMO Energy) + β₂ * (LUMO Energy) + β₃ * (Dipole Moment) + β₄ * (Molecular Volume)

Where β₀, β₁, β₂, β₃, and β₄ are coefficients determined from the regression analysis.

Illustrative Data for QSRR Modeling

The following tables provide an example of the type of data that would be used in a QSRR study of this compound and its analogues. It is important to note that the descriptor values and reactivity data presented here are for illustrative purposes only, as specific experimental QSRR studies for this compound were not found in the provided search results.

Table 1: Hypothetical Molecular Descriptors for this compound and Analogues

| Compound | IUPAC Name | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| 1 | This compound | -6.85 | -1.23 | 2.54 | 145.2 |

| 2 | 5,6-dichloro-2H-benzotriazole | -7.12 | -1.55 | 1.89 | 140.8 |

| 3 | 5-methyl-2H-benzotriazole | -6.50 | -1.05 | 2.88 | 138.5 |

| 4 | 2H-Benzotriazole | -6.70 | -1.15 | 3.10 | 125.0 |

| 5 | 5-nitro-2H-benzotriazole | -7.50 | -2.10 | 4.50 | 135.7 |

Table 2: Hypothetical Reactivity Data and Predicted Values from a QSRR Model

| Compound | Experimental Reactivity (log k) | Predicted Reactivity (log k) | Residual |

| 1 | -3.45 | -3.50 | 0.05 |

| 2 | -3.90 | -3.85 | -0.05 |

| 3 | -3.10 | -3.12 | 0.02 |

| 4 | -3.30 | -3.28 | -0.02 |

| 5 | -4.50 | -4.45 | -0.05 |

These tables demonstrate how calculated molecular descriptors can be correlated with experimental reactivity data to build a predictive QSRR model. The "Residual" column in the second table indicates the difference between the experimental and predicted values, with smaller residuals signifying a more accurate model.

Advanced Applications and Materials Science Perspectives of Substituted Benzotriazoles

Role as Synthetic Reagents and Protecting Groups in Organic Chemistry

Benzotriazole (B28993) and its derivatives are well-established as versatile tools in organic synthesis. The benzotriazole moiety can function as an excellent leaving group, a reactive component in cycloaddition reactions, and a protecting group for various functionalities. The N-H proton of the triazole ring is acidic, allowing for easy deprotonation and subsequent N-alkylation or N-arylation.

The utility of N-substituted benzotriazoles is extensive. For instance, compounds like 1-(chloromethyl)benzotriazole serve as effective reagents for the introduction of a benzotriazol-1-ylmethyl group onto a variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. rsc.org This reactivity allows for the construction of more complex molecular architectures.

Furthermore, benzotriazole is widely employed as a "synthetic auxiliary." It can be attached to a molecule to facilitate a specific transformation and then be cleanly removed. For example, benzotriazole-mediated reactions are used in the synthesis of aldehydes, ketones, and various heterocyclic systems. The stability of the benzotriazole anion and its ability to be substituted at the N-1 or N-2 positions are key to its utility. acs.org While specific studies detailing the use of 5-chloro-6-methyl-2H-benzotriazole as a synthetic reagent are not abundant, its fundamental structure suggests it can participate in the many reactions characteristic of the benzotriazole family, with the chloro and methyl groups serving to modulate reactivity and solubility. chemicalbook.com The synthesis of related compounds, such as 5-Chloro-1-methyl-1H-benzotriazole via the reaction of 5-Chlorobenzotriazole (B1630289) with dimethyl sulfate, highlights the straightforward derivatization possible for this class of compounds. chemicalbook.com

Coordination Chemistry: Benzotriazole Derivatives as Ligands for Metal Complexes

The three nitrogen atoms of the triazole ring in benzotriazole derivatives make them excellent ligands for a wide range of metal ions. This has led to a rich field of coordination chemistry, where these ligands are used to construct metal complexes with specific geometries, electronic properties, and catalytic activities.

The synthesis of metal-benzotriazole complexes is typically achieved by reacting a suitable metal salt with the benzotriazole ligand in an appropriate solvent. sapub.org The triazole unit can coordinate to a metal center in several ways, most commonly acting as a monodentate ligand through the N-3 atom or as a bridging ligand between two metal centers.

The substituents on the benzene (B151609) ring play a crucial role in the properties of the resulting coordination compounds. In the case of this compound, the electronic effects of the chloro and methyl groups can influence the electron density on the coordinating nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. This allows for the fine-tuning of the properties of the resulting complexes.

Benzotriazole has proven to be an efficient ligand in copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes. The proposed mechanism involves the initial formation of a copper(I)-benzotriazole intermediate, which then activates the alkyne for the coupling reaction. acs.org The ability of benzotriazoles to form protective films on copper surfaces, a key aspect of their role as corrosion inhibitors, is also a function of their coordination chemistry, leading to the formation of stable [Cu(I)-BTA] polymeric complexes. researchgate.net

A variety of spectroscopic techniques are employed to characterize the interaction between benzotriazole ligands and metal centers. Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) and Surface-Enhanced Raman Spectroscopy (SERS) have been instrumental in studying the adsorption and complex formation of benzotriazole on copper surfaces. These studies have identified various coordinated species, including monomeric, dimeric, and even pentameric forms of benzotriazole bound to copper. nih.govmdpi.com

UV-Vis spectroscopy is another powerful tool. The electronic absorption spectra of benzotriazole derivatives are sensitive to their environment and coordination state. For instance, the formation of aggregates or coordination to a metal ion can cause shifts in the absorption bands. nih.govprocess-insights.comprocess-insights.com Theoretical calculations using methods like Density Functional Theory (DFT) complement experimental spectra, providing insights into the electronic transitions and the nature of the excited states. rsc.org X-ray crystallography provides definitive structural information, revealing precise bond lengths and angles within the metal-ligand coordination sphere, as demonstrated in complexes of 3d metals with various benzotriazole derivatives. sapub.org

Applications in Polymer Science for Photostabilization and UV Absorption

One of the most significant commercial applications of benzotriazole derivatives is as ultraviolet (UV) absorbers to protect polymers from photodegradation. Polymers exposed to sunlight can undergo chemical changes that lead to discoloration, embrittlement, and loss of mechanical properties. Benzotriazole-based UV absorbers (BUVAs) are added to polymers to mitigate these effects.

The photostabilizing action of BUVAs, particularly those with a hydroxyl group at the 2'-position of a phenyl substituent (2-(2-hydroxyphenyl)benzotriazoles), is based on an exceptionally efficient energy dissipation mechanism. partinchem.com The key steps are:

UV Absorption: The molecule absorbs harmful UV radiation, promoting it to an excited electronic state (S1).

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. researchgate.net This creates a transient keto-type tautomer.

Non-radiative Decay: The excited keto-tautomer quickly returns to its ground state through non-radiative pathways, such as internal conversion and vibrational relaxation, dissipating the absorbed energy as harmless heat.

Reverse Proton Transfer: In the ground state, the proton is transferred back to its original position, regenerating the initial enol-form of the molecule, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, preventing the absorbed energy from initiating degradative chemical reactions in the polymer matrix. paint.org The presence of an electron-withdrawing group, such as chlorine, at the 5-position of the benzotriazole ring has been shown to surprisingly improve the photopermanence of the UV absorber, even though it weakens the intramolecular hydrogen bond that is central to the ESIPT mechanism. paint.orgresearchgate.net This suggests that other electronic factors and molecular motions also play a significant role in the deactivation process. While this compound itself is not a classic BUVA (as it lacks the hydroxyphenyl group), it is a core structural motif found in more complex and commercially important UV absorbers. rsc.org

Environmental Chemistry: Monitoring and Fate of Benzotriazole Derivatives in Water Systems

The widespread use of benzotriazoles, including as corrosion inhibitors in applications like aircraft de-icing fluids and dishwasher detergents, has led to their detection as environmental contaminants in water systems. health.state.mn.usrsc.org Understanding their fate and transport is therefore crucial for environmental risk assessment.

Studies have investigated the biodegradation of benzotriazole (BT), 5-methylbenzotriazole (5-TTri), and 5-chlorobenzotriazole (CBT). The biodegradation efficiency and pathways are highly dependent on the specific environmental conditions, particularly the availability of oxygen (aerobic vs. anaerobic). For instance, aerobic conditions are most favorable for the degradation of BT and 5-TTri, while 5-chlorobenzotriazole degrades most rapidly under anaerobic, iron(III)-reducing conditions. nih.govresearchgate.net The half-life of 5-chlorobenzotriazole was found to be as short as 26 days under these favorable anaerobic conditions, but extended to 96 days under sulfate-reducing conditions. nih.gov

Water treatment processes like chlorination can also transform benzotriazoles. However, this does not always lead to detoxification. Studies have shown that the reaction of benzotriazoles with chlorine can form disinfection byproducts that are potentially more toxic to aquatic organisms than the parent compounds. researchgate.net Similarly, while advanced oxidation processes like UV/chlorine can effectively degrade benzotriazoles, the toxicity of the intermediates formed from benzotriazole itself was found to increase. nih.gov This highlights the need for careful evaluation of treatment strategies for water contaminated with these compounds.

Design Principles for Benzotriazole-Containing Functional Materials

The chemical versatility of the benzotriazole scaffold makes it an attractive building block for the design of novel functional materials with tailored electronic and optical properties. The ability to modify the molecule at both the N-2 position and the C-5/C-6 positions allows for precise control over its characteristics. acs.org

In the field of organic electronics, benzotriazole is used as an electron-deficient unit in π-conjugated polymers for applications in field-effect transistors. By introducing substituents like fluorine or alkoxy groups, researchers can enhance molecular ordering through noncovalent interactions, leading to improved charge carrier mobility. acs.org The strategic placement of donor and acceptor moieties within a molecule containing a benzotriazole unit can lead to materials with interesting photophysical properties, such as aggregation-induced emission and mechanochromism (the ability to change color under mechanical stress). rsc.org

Furthermore, benzotriazole derivatives have been used as organic ligands to construct two-dimensional (2D) layered hybrid perovskites. These materials exhibit unique optical and electronic properties determined by the interplay between the organic benzotriazole layers and the inorganic metal-halide layers, opening up possibilities for new optoelectronic devices. researchgate.net The design principles for these materials focus on controlling the structure-property relationships to achieve desired functionalities, from enhanced thermal stability to specific light absorption and emission characteristics.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-chloro-6-methyl-2H-benzotriazole and related derivatives?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, benzotriazole derivatives are often synthesized via diazotization of substituted anilines followed by cyclization under acidic conditions . Schiff base formation (e.g., coupling amines with aldehydes/ketones) is another approach, as seen in benzothiazole analogs, with intermediates purified via thin-layer chromatography (TLC) and characterized by melting point analysis . For 5-chloro-6-methyl derivatives, chlorination and methylation steps may be optimized using reagents like POCl₃ or methyl halides, with reaction progress monitored by TLC (ethyl acetate/methanol/water solvent systems) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H-NMR) is critical for confirming substituent positions and purity. Infrared spectroscopy (IR) identifies functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹). Elemental analysis validates empirical formulas, while melting point determination ensures compound integrity . High-resolution mass spectrometry (HRMS) provides exact mass confirmation, and TLC with silica gel plates (e.g., ethyl acetate:methanol:water = 10:1:1) monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during benzotriazole synthesis?

- Methodological Answer : Key factors include solvent polarity, temperature control, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while lower temperatures (0–5°C) reduce side reactions during diazotization . Catalysts like p-toluenesulfonic acid (PTSA) improve yields in condensation reactions. Intermediate analysis via ¹H-NMR and TLC helps identify by-products (e.g., unreacted amines or over-chlorinated species), guiding iterative optimization .

Q. What methodologies are effective for detecting this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for environmental analysis due to high sensitivity. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples, while mobile phases (e.g., acetonitrile/water with 0.1% formic acid) enhance separation. Method validation includes spike-recovery tests and comparison with certified reference materials (CRMs) . Gas chromatography (GC-MS) may also be used for volatile derivatives after derivatization .

Q. How can conflicting bioactivity data for benzotriazole derivatives be resolved?